molecular formula C11H11NO3 B1315495 Ethyl 2-oxoindoline-5-carboxylate CAS No. 61394-49-8

Ethyl 2-oxoindoline-5-carboxylate

Cat. No. B1315495
CAS RN: 61394-49-8
M. Wt: 205.21 g/mol
InChI Key: PESDNLMIHZQXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541412B2

Procedure details

To a solution of the compound obtained in Step A (0.1448 mol) in glacial acetic acid (700 ml) there is added powdered zinc (0.8690 mol). The two-phase mixture is stirred at 40° C. for 8 hours. The reaction mixture is filtered and the filtrate is then evaporated to dryness. The residue is stirred in water overnight and filtered and the precipitate obtained is washed with water. The product is taken up in toluene and then evaporated to dryness, and is then taken up in ether, filtered, washed with ether and then dried in vacuo at 40° C. under P2O5 to yield the title product, which is used directly in the next Step.
Name
compound
Quantity
0.1448 mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
0.869 mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:10]=2)[NH:5][C:4]1=[O:17]>C(O)(=O)C.[Zn]>[O:17]=[C:4]1[CH2:3][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:10]=2)[NH:5]1

Inputs

Step One
Name
compound
Quantity
0.1448 mol
Type
reactant
Smiles
CSC1C(NC2=CC=C(C=C12)C(=O)OCC)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.869 mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The two-phase mixture is stirred at 40° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is then evaporated to dryness
STIRRING
Type
STIRRING
Details
The residue is stirred in water overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. under P2O5

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.